3-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid
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Overview
Description
3-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure, characterized by the presence of chloro, methoxycarbonyl, and methoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
- 3-Chloro-5-(methoxycarbonyl)phenylboronic acid
- 2-Chloro-5-(methoxycarbonyl)benzeneboronic acid
Comparison: Compared to similar compounds, 3-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both chloro and methoxy groups provides a distinct chemical profile that can be advantageous in certain synthetic and biological applications.
Properties
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-14-10(4-3-5-11(14)15(18)19)12-8-9(16(20)22-2)6-7-13(12)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIIZILPHREBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691981 |
Source
|
Record name | 2'-Chloro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-24-8 |
Source
|
Record name | 2'-Chloro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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